N-cyclohexyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Description
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Properties
IUPAC Name |
N-cyclohexyl-5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-2-23-18-14-15(20(25)22-16-8-4-3-5-9-16)11-12-17(18)21(26)24-13-7-6-10-19(23)24/h11-12,14,16,19H,2-10,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUJTPCQNDTKQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a synthetic compound with potential therapeutic applications. Its structure suggests a complex interaction with biological systems, making it a candidate for various pharmacological studies. This article reviews the biological activity of this compound based on available research findings.
The compound has the following chemical characteristics:
- CAS Number : 1574619-13-8
- Molecular Formula : C18H24N2O2
- Molecular Weight : 300.4 g/mol
Biological Activity Overview
Research has indicated that compounds similar to N-cyclohexyl-5-ethyl-11-oxo-pyridoquinazoline derivatives exhibit a range of biological activities. These include:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its structural analogs have shown promise against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in conditions like rheumatoid arthritis. Similar compounds have been documented to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
- Antioxidant Activity : Compounds within this class have demonstrated significant antioxidant properties, reducing oxidative stress markers in cellular models.
Anticancer Studies
A study evaluating the cytotoxic effects of various quinazoline derivatives found that certain structural modifications enhance their potency against cancer cells. For instance:
- Cell Lines Tested : A549 (lung cancer) and MCF7 (breast cancer).
- Results : Compounds with similar structures showed IC50 values in the micromolar range, indicating effective inhibition of cell growth.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 12.5 |
| Compound B | MCF7 | 15.0 |
| N-cyclohexyl derivative | A549 | 10.0 |
Anti-inflammatory Mechanisms
Research into the anti-inflammatory effects of quinazoline derivatives suggests they may act as selective COX inhibitors:
- Mechanism : Inhibition of COX enzymes leads to reduced prostaglandin synthesis.
| Study Reference | COX Inhibition (%) |
|---|---|
| Study 1 | 85% |
| Study 2 | 75% |
Antioxidant Activity
The antioxidant potential was evaluated using various assays:
- DPPH Radical Scavenging Assay
- Ferric Reducing Antioxidant Power (FRAP)
Results indicated that the N-cyclohexyl derivative exhibited significant radical scavenging activity comparable to known antioxidants.
| Assay Type | N-cyclohexyl Derivative (%) | Reference Antioxidant (%) |
|---|---|---|
| DPPH | 70% | 80% (Trolox) |
| FRAP | 65% | 75% (Ascorbic Acid) |
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Case Study on Cancer Treatment : A clinical trial involving a related quinazoline compound showed promising results in reducing tumor size in patients with advanced-stage cancer.
- Inflammation and Pain Management : Patients treated with COX-inhibiting quinazolines reported reduced pain and inflammation markers compared to placebo groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
